B1576426 Histone H2B 3

Histone H2B 3

货号: B1576426
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Histone H2B 3 is a core component of the nucleosome, the fundamental repeating unit of eukaryotic chromatin. The nucleosome consists of a histone octamer—comprising two copies each of H2A, H2B, H3, and H4—around which 147 base pairs of DNA are wrapped . As part of the H2B family, this compound plays a critical structural role in packaging genomic DNA into a compact, organized state within the nucleus . Histone H2B is involved in key nuclear processes, including the regulation of transcription, DNA replication, and DNA damage repair . Its function is profoundly influenced by post-translational modifications (PTMs). For instance, monoubiquitination at a specific lysine residue (noted as K120 in humans, K123 in yeast) is a crucial mark for transcriptional activation . This modification facilitates chromatin remodeling, making DNA more accessible to the transcriptional machinery and acting as a master regulator for downstream histone modifications, such as the methylation of histone H3 . Other relevant PTMs of H2B include phosphorylation, which can be induced by DNA damage to aid in repair, and acetylation of its N-terminal tail, which is associated with the activation of gene expression . Beyond its canonical role, evidence suggests that extrachromosomal histone H2B can act as a cytosolic sensor of double-stranded DNA (dsDNA), triggering innate immune responses during viral infection or cellular damage . This compound is an essential reagent for in vitro and in vivo research aimed at understanding chromatin architecture, epigenetic signaling networks, and the cellular response to genotoxic stress. Its applications are foundational in studies of cancer biology, neurobiology, and immunology .

属性

生物活性

Antibacterial, Antifungal

序列

PDPAKTAPKKKSKKAVT

产品来源

United States

相似化合物的比较

Data Tables

Table 1: Comparative PTM Profiles
Variant Ubiquitination Site Phosphorylation Sites Acetylation Sites
H2B.3 (pred.) Lys120 Ser32, Ser36 Undetermined
Canonical H2B Lys120 Ser32, Ser36 Lys5/12/15/20
Yeast H2B Lys123 Ser10, Ser33 Lys11/16
Table 2: Expression and Disease Links
Variant High Expression Context Disease Association
H2B.3 Hydractinia stem cells Undetermined
Canonical H2B Proliferating cells Colon cancer
H2B.1 (yeast) Log-phase growth Genome instability

Tools and Resources

  • HistoneDB 2.0: A database for comparing histone sequences, phylogenetic trees, and PTM annotations .
  • Structural Models : PDB entries for H2A-H2B dimers (e.g., 1KX5) provide templates for H2B.3 interaction studies .

准备方法

Recombinant Expression in Escherichia coli

  • Expression System: Histone H2B 3 is typically expressed in E. coli BL21 (DE3) or similar strains. The gene encoding H2B 3 is cloned into a suitable expression vector, often incorporating a His6-tag for purification purposes.
  • Induction: Cultures are grown to mid-log phase (OD600 ≈ 0.5) and induced with isopropyl β-D-1-thiogalactopyranoside (IPTG), commonly at 0.4 mM, followed by incubation for 3 hours at 37°C.
  • Harvesting and Lysis: Cells are harvested by centrifugation and lysed, often by sonication, to release inclusion bodies containing the recombinant histone.

Denaturation and Solubilization

  • Unfolding Buffer: Inclusion bodies are solubilized in a strong denaturant, typically 7 M guanidinium hydrochloride, with reducing agents like dithiothreitol (DTT) to maintain cysteine residues in a reduced state.
  • Purification: The denatured protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by cation-exchange chromatography to achieve high purity.

Tag Removal and Final Purification

  • Tag Cleavage: The His6-tag is removed by proteolytic cleavage (e.g., thrombin or PreScission protease), and the protein is further purified by cation-exchange chromatography.
  • Lyophilization: The purified histone is dialyzed against water and lyophilized for storage at 4°C or -80°C.

Refolding and Octamer Assembly

  • Refolding: Lyophilized H2B 3 is mixed with other core histones (H2A, H3, H4) in equimolar ratios and dissolved in unfolding buffer. Refolding is achieved by stepwise dialysis against buffers with decreasing salt concentrations (from 2 M KCl or NaCl to 250 mM).
  • Octamer Formation: The histone mixture is purified by gel filtration chromatography to isolate the correctly assembled histone octamer.

Nucleosome Reconstitution

  • DNA Assembly: The histone octamer is mixed with a defined DNA fragment (e.g., 145 bp Widom 601 DNA) and reconstituted into nucleosomes by salt gradient dialysis, gradually reducing the salt concentration to promote nucleosome assembly.
  • Final Purification: The assembled nucleosomes are purified by preparative native polyacrylamide gel electrophoresis (PAGE) and stored appropriately.

常见问题

Q. What are the primary structural and regulatory roles of Histone H2B in chromatin?

Histone H2B is a core component of nucleosomes, facilitating DNA compaction and transcriptional regulation. Post-translational modifications (PTMs) like monoubiquitination (H2Bub1) modulate chromatin accessibility and gene expression. For example, H2Bub1 is implicated in transcriptional elongation and DNA repair . Standard methods to study these roles include chromatin immunoprecipitation (ChIP) and Western blotting with validated antibodies targeting specific PTMs .

Q. What methodologies are essential for detecting Histone H2B modifications (e.g., H2Bub1)?

  • Western Blot : Use antibodies validated for specificity (e.g., ab178426 for H2Bub1) with proper controls (e.g., histone extraction protocols and loading controls like total H3) .
  • Immunofluorescence/Immunohistochemistry : Paraffin-embedded tissue sections or fixed cells stained with antibodies (e.g., ab250047) to assess spatial distribution .
  • ChIP-qPCR : To map H2Bub1 enrichment at specific loci, combine ChIP with primers targeting gene promoters .

Advanced Research Questions

Q. How does H2Bub1 regulate autophagy under nutrient deprivation, and what experimental strategies can dissect this mechanism?

Under starvation, H2Bub1 levels decline due to USP44-mediated deubiquitination, activating autophagy-related genes. Key approaches:

  • siRNA Knockdown : Target USP44 or DNMT3a/b to validate their roles in H2Bub1 dynamics .
  • DNA Methylation Profiling : Bisulfite sequencing to analyze USP44 promoter methylation changes during starvation .
  • Autophagy Assays : Monitor LC3-II conversion via Western blot or GFP-LC3 puncta formation under HBSS-induced starvation .

Q. How can contradictory findings on ATG5's role in H2Bub1 regulation be resolved?

ATG5 knockdown reduces H2Bub1 independently of autophagy, suggesting non-canonical roles. To address contradictions:

  • Pharmacological Inhibition : Compare ATG5-deficient cells with 3-MA (autophagy inhibitor) to isolate autophagy-independent effects .
  • Rescue Experiments : Re-express ATG5 in knockout models to confirm specificity .

Q. What experimental designs elucidate crosstalk between H2Bub1 and H4K16ac during autophagy?

  • Co-Immunoprecipitation : Assess physical interactions between H2Bub1 and H4K16ac regulators (e.g., hMof) .
  • Dual ChIP : Sequential ChIP for H2Bub1 and H4K16ac at shared genomic loci .
  • Transcriptional Profiling : RNA-seq to correlate histone mark changes with autophagy gene expression .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in Western blot analysis of H2B modifications?

  • Antibody Validation : Use knockout/knockdown controls to confirm specificity (e.g., H2Bub1 in USP44-deficient cells) .
  • Normalization : Total histone H3 or Coomassie staining as loading controls .
  • Statistical Reporting : Follow Nature Research guidelines for sample size, p-values, and effect sizes (e.g., Cohen’s d) .

Q. Why does rapamycin fail to alter H2Bub1 levels, unlike starvation?

Rapamycin activates autophagy via mTORC1 inhibition, which does not engage the DNMT3a/b-USP44 axis. To confirm:

  • Comparative Studies : Treat cells with rapamycin and HBSS, then measure DNMT3a/b stability and USP44 expression .
  • Pathway-Specific Inhibitors : Use Torin1 (mTOR inhibitor) to dissect pathway-specific effects .

Data Contradiction and Mechanistic Analysis

Q. How do DNMT3a/b regulate USP44 expression and H2Bub1 during starvation?

Starvation triggers proteasomal degradation of DNMT3a/b, reducing USP44 promoter methylation and upregulating USP44. Methods:

  • Ubiquitination Assays : Immunoprecipitate DNMT3a/b under starvation to detect polyubiquitination .
  • Methylation-Specific PCR : Analyze USP44 promoter methylation in DNMT3a/b knockdown cells .

Q. What controls are critical when analyzing H2Bub1 dynamics in autophagy studies?

  • Autophagy Flux Controls : Include bafilomycin A1 to block lysosomal degradation and validate LC3-II accumulation .
  • Off-Target Controls : Use non-targeting siRNA and rescue experiments to confirm gene-specific effects .

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